molecular formula C22H20N4O2S3 B3312381 N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 946310-29-8

N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B3312381
CAS No.: 946310-29-8
M. Wt: 468.6 g/mol
InChI Key: CDVXSPYGBNJNNH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, thiazole, pyridazine, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylaniline, thiophene derivatives, and other heterocyclic compounds. Common synthetic routes could involve:

    Formation of the thiazole ring: This might be achieved through the reaction of thiophene derivatives with appropriate reagents.

    Pyridazine ring synthesis: This could involve cyclization reactions using hydrazine derivatives.

    Coupling reactions: The final step might involve coupling the thiazole and pyridazine rings with the acetamide group under specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic acetamides or thiazole derivatives. Examples could be:

  • N-(2-methoxyphenyl)-2-(thiazol-2-yl)acetamide
  • N-(5-methyl-2-thiazolyl)-2-(pyridazin-3-yl)acetamide

Uniqueness

The uniqueness of N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide lies in its specific combination of functional groups and heterocyclic rings, which might confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S3/c1-13-6-8-17(28-3)16(11-13)24-19(27)12-30-20-9-7-15(25-26-20)21-14(2)23-22(31-21)18-5-4-10-29-18/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVXSPYGBNJNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

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